2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
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Overview
Description
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This particular compound has been studied for its potential therapeutic applications, especially in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps. The initial step includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has been explored for several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly against cholinesterase enzymes.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, its inhibitory effect on cholinesterase enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A precursor in the synthesis of the target compound.
Sulfonamides: A broad class of compounds with similar structural features and biological activities.
Uniqueness
What sets 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE apart is its specific combination of functional groups, which confer unique biological activities. Its dual role as an enzyme inhibitor and potential therapeutic agent for Alzheimer’s disease highlights its versatility and potential in medicinal chemistry .
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5S/c24-18-8-6-17(7-9-18)15-26(32(28,29)20-4-2-1-3-5-20)16-23(27)25-19-10-11-21-22(14-19)31-13-12-30-21/h1-11,14H,12-13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILRPZTHVIBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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